molecular formula C3H6N4S B2442808 3-(Methylthio)-4H-1,2,4-triazol-4-amine CAS No. 65901-91-9

3-(Methylthio)-4H-1,2,4-triazol-4-amine

Cat. No.: B2442808
CAS No.: 65901-91-9
M. Wt: 130.17
InChI Key: ADOZKMJJGVRACC-UHFFFAOYSA-N
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Description

3-(Methylthio)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-amino-1,2,4-triazole with methylthiolating agents. One common method is the reaction of 3-amino-1,2,4-triazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

3-(Methylthio)-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the methylthio group enhances its binding affinity and specificity towards these targets. The triazole ring also plays a crucial role in stabilizing the compound’s interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A precursor in the synthesis of 3-(Methylthio)-4H-1,2,4-triazol-4-amine.

    4-Amino-1,2,4-triazole: Another triazole derivative with similar biological activities.

    1,2,4-Triazole: The parent compound of the triazole family.

Uniqueness

This compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and enhances its biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methylsulfanyl-1,2,4-triazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-8-3-6-5-2-7(3)4/h2H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOZKMJJGVRACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=CN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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